molecular formula C11H14ClIN2O2 B8530568 Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate

Cat. No.: B8530568
M. Wt: 368.60 g/mol
InChI Key: GBNQARUHLLFIFZ-UHFFFAOYSA-N
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Description

Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H14ClIN2O2 and its molecular weight is 368.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClIN2O2

Molecular Weight

368.60 g/mol

IUPAC Name

tert-butyl N-(6-chloro-4-iodopyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C11H14ClIN2O2/c1-11(2,3)17-10(16)15(4)8-6-14-9(12)5-7(8)13/h5-6H,1-4H3

InChI Key

GBNQARUHLLFIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1I)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.00 g (2.82 mmol) (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester in 10 ml DMF were added 0.12 g (3.1 mmol) sodium hydride (60% in mineral oil) at −10° C. (The preparation of (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester has been described in US 2002/0022624 A1.) The reaction mixture was allowed to warm to room temperature. After 1 h, the mixture was cooled back to −10° C., and 0.44 ml (7.1 mmol) iodomethane were added during 5 min. The reaction mixture was allowed to warm to room temperature. After 2.5 h at room temperature, the reaction was quenched by addition of 10 ml of a saturated aqueous solution of NaHCO3 and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, hexanes/ethyl acetate=4:1) to give 1.06 g (100%) of the title compound as a colorless oil.
Quantity
1 g
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0.12 g
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10 mL
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0 (± 1) mol
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[Compound]
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2002/0022624 A1
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0.44 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the solution of tert-butyl(6-chloro-4-iodopyridin-3-yl)carbamate (61 g, 0.172 mol) in 300 mL of anhydrous THF was added 60% NaH (7.6 g, 0.189 mol) at 0° C. under N2 atmosphere. After the addition was finished, the solution was stirred for 30 min, and then the solution of MeI (26.92 g, 0.189 mol) in 100 mL of dry THF was added. Then the solution was stirred at 0° C. for 3 hrs. TLC indicated the reaction was over. Water was added for quench, and EtOAc was added to extract twice. The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated to afford 63 g of crude tert-butyl(6-chloro-4-iodopyridin-3-yl)(methyl)carbamate used into the following de-protection without the further purification.
Quantity
61 g
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reactant
Reaction Step One
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7.6 g
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reactant
Reaction Step One
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Quantity
300 mL
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26.92 g
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reactant
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100 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To the solution of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (61 g, 0.172 mol) in 300 mL of anhydrous THF was added 60% NaH (7.6 g, 0.189 mol) at 0° C. under N2 atmosphere. After the addition was finished, the solution was stirred for 30 min, and then the solution of MeI (26.92 g, 0.189 mol) in 100 mL of dry THF was added. Then the solution was stirred at 0° C. for 3 hrs. TLC indicated the reaction was over. Water was added for quench, and EtOAc was added to extract twice. The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated to afford 63 g of crude tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate used into the following de-protection without the further purification.
Quantity
61 g
Type
reactant
Reaction Step One
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Quantity
7.6 g
Type
reactant
Reaction Step One
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Quantity
300 mL
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solvent
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26.92 g
Type
reactant
Reaction Step Two
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Quantity
100 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
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